molecular formula C17H24N2O3 B8654250 N-(3-piperidin-1-yl-propyl)-terephthalamic acid methyl ester CAS No. 875711-05-0

N-(3-piperidin-1-yl-propyl)-terephthalamic acid methyl ester

Cat. No. B8654250
Key on ui cas rn: 875711-05-0
M. Wt: 304.4 g/mol
InChI Key: WFNVHUZVNNXJJT-UHFFFAOYSA-N
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Patent
US08008296B2

Procedure details

For example, terephtalic acid monomethyl ester chloride is treated with an alkylamine, in this case 3-piperidinopropylamine, and triethylamine, in a suitable solvent such as dichloromethane at ambient temperature for 1-12 hours to provide the desired amide, N-(3-piperidin-1-yl-propyl)-terephthalamic acid methyl ester.
Name
terephtalic acid monomethyl ester chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][O:3][C:4](=[O:14])[C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=O)=[CH:7][CH:6]=1.[N:15]1([CH2:21][CH2:22][CH2:23][NH2:24])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.C(N(CC)CC)C>ClCCl>[CH3:2][O:3][C:4](=[O:14])[C:5]1[CH:6]=[CH:7][C:8]([C:9]([NH:24][CH2:23][CH2:22][CH2:21][N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)=[O:11])=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
terephtalic acid monomethyl ester chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].COC(C1=CC=C(C(=O)O)C=C1)=O
Step Two
Name
alkylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(C1=CC=C(C(=O)NCCCN2CCCCC2)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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